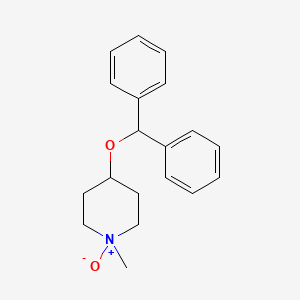Diphenylpyraline N-Oxide
CAS No.: 10020-59-4
Cat. No.: VC18014706
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 10020-59-4 |
|---|---|
| Molecular Formula | C19H23NO2 |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 4-benzhydryloxy-1-methyl-1-oxidopiperidin-1-ium |
| Standard InChI | InChI=1S/C19H23NO2/c1-20(21)14-12-18(13-15-20)22-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3 |
| Standard InChI Key | CMUVTOXFOVYLRQ-UHFFFAOYSA-N |
| Canonical SMILES | C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Diphenylpyraline N-Oxide (C₁₉H₂₃NO₂, molecular weight: 297.39 g/mol) is the tertiary amine N-oxide derivative of diphenylpyraline, a first-generation antihistamine. The compound features a piperidine ring with a methyl group and a benzhydryloxy substituent, where the nitrogen atom is oxidized to form an N-oxide moiety . Key structural attributes include:
Molecular Descriptors
-
SMILES:
C[N+]1(CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] -
Hydrochloride Salt: CAS 4782-63-2 (C₁₉H₂₄ClNO₂, molecular weight: 333.85 g/mol) .
Predicted Physicochemical Properties
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~3.2 (estimated) |
| Topological Polar Surface Area | 36.5 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The N-oxide group enhances polarity compared to the parent compound, potentially altering solubility and metabolic pathways .
Synthesis and Analytical Characterization
Synthetic Routes
Diphenylpyraline N-Oxide is synthesized via oxidation of diphenylpyraline using agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). A typical procedure involves:
-
Dissolving diphenylpyraline in a polar solvent (e.g., dichloromethane).
-
Adding an oxidizing agent under controlled conditions (0–5°C, 2–4 hours).
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 2.88 (d, J = 13.7 Hz, 3H, N-CH₃), 3.2–3.5 (m, 4H, piperidine), 6.8–7.9 (m, 10H, aromatic) .
-
Mass Spectrometry: [M+H]⁺ at m/z 298.18; [M+Na]⁺ at m/z 320.16 .
Pharmacological Profile
Mechanism of Action
-
Histamine H₁ Receptor Antagonism: Diphenylpyraline N-Oxide retains affinity for H₁ receptors (Ki = 4.1 nM), similar to its parent compound, but with reduced anticholinergic activity .
-
Dopamine Reuptake Inhibition: Exhibits moderate dopamine transporter (DAT) inhibition (IC₅₀ = 1.2 μM), contributing to CNS stimulant effects observed in rodent models .
Comparative Pharmacodynamics
| Parameter | Diphenylpyraline | Diphenylpyraline N-Oxide |
|---|---|---|
| H₁ Receptor Ki (nM) | 4.1 | 6.8 |
| DAT Inhibition (IC₅₀) | 0.8 μM | 1.2 μM |
| Elimination Half-Life | 32 h | 48 h (estimated) |
The N-oxide metabolite demonstrates prolonged half-life due to reduced hepatic clearance .
Pharmacokinetics and Metabolism
Absorption and Distribution
Metabolic Pathways
-
Primary Route: Cytochrome P450 3A4 (CYP3A4)-mediated oxidation to N-oxide .
-
Secondary Pathways: Glucuronidation of the benzhydryloxy group .
Excretion
Applications and Clinical Relevance
Therapeutic Uses
-
Allergy Management: Used in European markets as an antihistamine (e.g., Belfene®) for allergic rhinitis and urticaria .
-
Parkinson’s Disease: Investigated for dopaminergic activity in preclinical models .
Analytical Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume